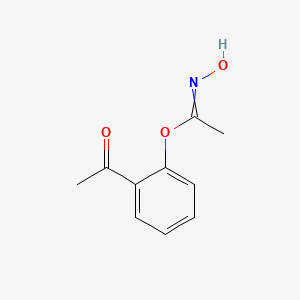
(2-acetylphenyl) N-hydroxyethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-acetylphenyl) N-hydroxyethanimidate is an organic compound with a unique structure that includes both an acetyl group and a hydroxyethanimidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetylphenyl) N-hydroxyethanimidate typically involves the reaction of 2-acetylphenylhydrazine with ethyl N-hydroxyethanimidate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic reaction steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-acetylphenyl) N-hydroxyethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-acetylphenyl) N-hydroxyethanimidate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2-acetylphenyl) N-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their activity. This interaction is mediated through the hydroxyethanimidate group, which can undergo nucleophilic attack by amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-hydroxyethanimidate: Similar in structure but lacks the acetyl group.
2-acetylphenylhydrazine: Contains the acetyl group but lacks the hydroxyethanimidate group.
Uniqueness
(2-acetylphenyl) N-hydroxyethanimidate is unique due to the presence of both the acetyl and hydroxyethanimidate groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more specific manner compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(2-acetylphenyl) N-hydroxyethanimidate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)9-5-3-4-6-10(9)14-8(2)11-13/h3-6,13H,1-2H3 |
InChI-Schlüssel |
FOCANKAACHRIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




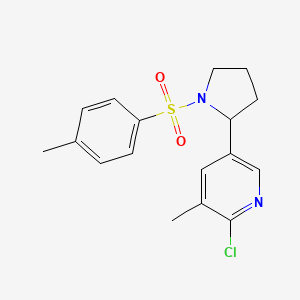
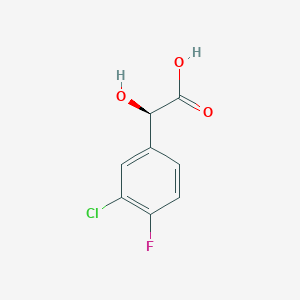
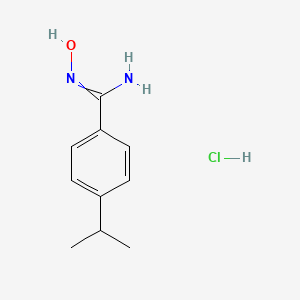

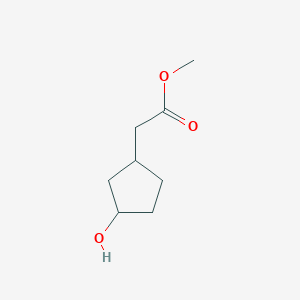
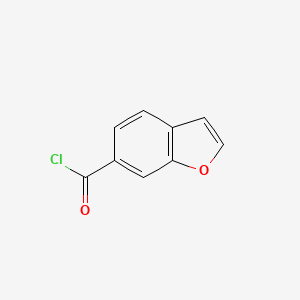

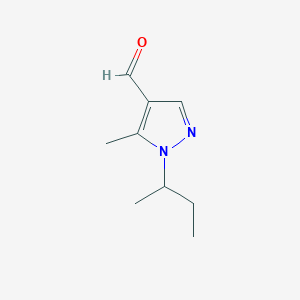
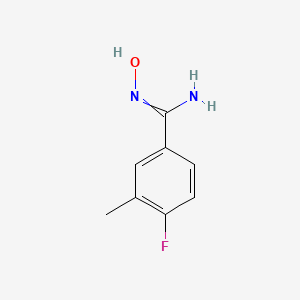

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
